![molecular formula C18H16N4OS B5889219 5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TROX-1 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
TROX-1 inhibits the Kv1.1 potassium channel by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which reduces its ability to conduct potassium ions. This, in turn, leads to a decrease in neuronal excitability, which can have various physiological effects.
Biochemical and Physiological Effects:
TROX-1 has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on Kv1.1 channels, it has also been shown to modulate the activity of other ion channels, such as the Kv1.2 and Kv1.3 channels. This can have effects on neuronal excitability, synaptic transmission, and neurotransmitter release. TROX-1 has also been found to have anti-inflammatory effects, which may make it useful for treating inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TROX-1 in lab experiments is its selectivity for the Kv1.1 channel. This allows researchers to specifically target this channel without affecting other ion channels. However, one limitation of using TROX-1 is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, TROX-1 has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on TROX-1. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use as a tool for studying the role of Kv1.1 channels in various physiological processes. Additionally, further research may be needed to optimize the synthesis and potency of TROX-1 for use in lab experiments.
Synthesemethoden
The synthesis of TROX-1 involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The yield of TROX-1 is typically around 50%.
Wissenschaftliche Forschungsanwendungen
TROX-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the Kv1.1 potassium channel, which is involved in the regulation of neuronal excitability. This makes TROX-1 a useful tool for studying the role of Kv1.1 channels in various neurological disorders, such as epilepsy, ataxia, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(11-24-18-19-12-20-21-18)22-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)22/h1-8,12H,9-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIHCHODLCZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.